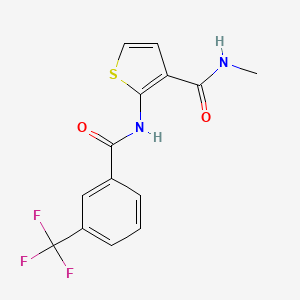

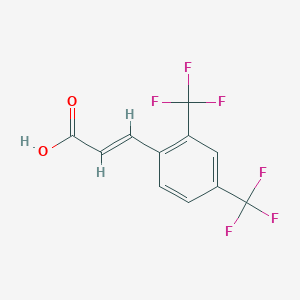

![molecular formula C24H24N4O4 B2927555 N-(4-acetylcyclohexa-2,4-dien-1-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021258-64-9](/img/structure/B2927555.png)

N-(4-acetylcyclohexa-2,4-dien-1-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Chemical Reactions Analysis

Pyrimidines can participate in a variety of chemical reactions. For example, they can act as bases, forming salts with acids. They can also undergo electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Pyrimidine derivatives are recognized for their anticancer properties due to their structural resemblance to DNA and RNA nucleotide bases. They play a significant role in cancer pathogenesis and treatment. The compound could be investigated for its anticancer activity , particularly focusing on its structure-activity relationship (SAR) to develop more potent and efficacious drugs .

Targeted Drug Design

The versatility of pyrimidine allows for the generation of diverse derivatives. This compound could serve as a lead structure in targeted drug design , where modifications at specific positions could enhance its binding affinity to certain cancer-related enzymes or receptors .

Mechanisms of Cell Death

Research into the mechanisms of cell death is crucial for understanding and treating cancer. This compound could be used to study apoptosis and necrosis pathways, potentially revealing new targets for cancer therapy .

Multidrug Resistance (MDR)

MDR is a major challenge in cancer treatment. Pyrimidine derivatives have been explored for their ability to overcome MDR. This compound’s efficacy against MDR in cancer cells could be a significant area of application .

Antiproliferative Agents

The compound could be evaluated for its antiproliferative effects on various human cancer cell lines. Its ability to inhibit cell growth and induce cell cycle arrest would be a valuable property for cancer treatment .

Pro-apoptotic Activity

Further investigation into the compound’s pro-apoptotic activity could lead to the development of new antineoplastic derivatives. Understanding how it triggers apoptosis in cancer cells can inform the design of drugs with fewer side effects .

Reactive Oxygen Species (ROS) Formation

The effect of this compound on ROS formation could be studied. ROS are known to play a role in cell signaling and homeostasis, and their dysregulation is implicated in various diseases, including cancer .

Pharmacokinetics and Metabolism

Lastly, the pharmacokinetics and metabolism of this compound could be researched. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is essential for drug development .

Eigenschaften

IUPAC Name |

N-(4-acetylcyclohexa-2,4-dien-1-yl)-7-benzyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4/c1-15(29)17-9-11-18(12-10-17)25-21(30)20-13-19-22(26(2)24(32)27(3)23(19)31)28(20)14-16-7-5-4-6-8-16/h4-11,13,18H,12,14H2,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTXFFFGPOBRFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylcyclohexa-2,4-dien-1-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

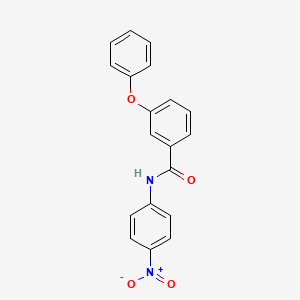

![N-[1-(benzotriazol-1-yl)-2-methylpropyl]-1,3-benzothiazol-2-amine](/img/structure/B2927476.png)

![N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

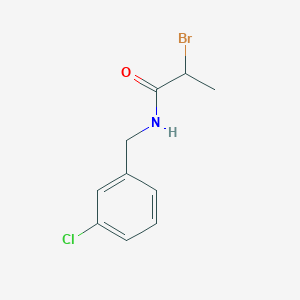

![(2Z)-2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2927478.png)

![3-Chloroimidazo[1,2-a]pyridine-6-sulfonyl chloride](/img/structure/B2927483.png)

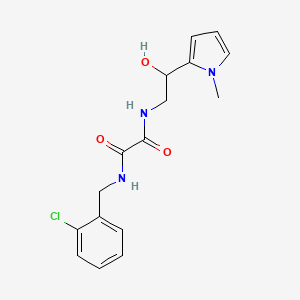

![(3Z)-1-benzyl-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2927486.png)

![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B2927487.png)

![N-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2927491.png)